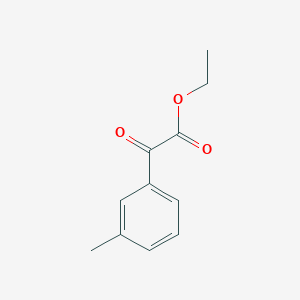

Ethyl 3-methylbenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQWCKUWIRNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374535 | |

| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-68-6 | |

| Record name | Ethyl 3-methylbenzoylformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-methylbenzoylformate chemical properties

An In-depth Technical Guide to Ethyl 3-methylbenzoylformate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a member of the α-ketoester family of organic compounds. These molecules are distinguished by the presence of a ketone group adjacent to an ester functionality, a structural motif that imparts unique reactivity and renders them valuable as versatile building blocks in organic synthesis and as key intermediates in the development of novel pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, spectroscopic signature, and potential applications.

Core Chemical and Physical Properties

This compound, also known by its systematic IUPAC name Ethyl 2-(3-methylphenyl)-2-oxoacetate, is an aromatic α-ketoester. Its core structure consists of a benzoyl group substituted with a methyl group at the meta-position, linked to an ethyl ester via a ketone. This arrangement of functional groups is central to its chemical behavior.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-(3-methylphenyl)-2-oxoacetate | [1] |

| Synonyms | Ethyl (3-methylphenyl)glyoxylate, (m-Tolyl)glyoxylic acid ethyl ester | [1] |

| CAS Number | 66644-68-6 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [4][3] |

| Molecular Weight | 192.21 g/mol | [4][3] |

| Boiling Point | 90°C @ 0.1 mmHg | [1] |

| Density | 1.106 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.512 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 3-methylbenzoylformic acid. While specific literature on this exact transformation is sparse, a reliable protocol can be adapted from well-established procedures for analogous compounds, such as ethyl benzoylformate.[5] The primary method involves a Fischer esterification, utilizing an acid catalyst in the presence of excess ethanol.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis from 3-methylbenzoylformic acid, which can be prepared via the oxidation of 3-methylmandelic acid.

Materials:

-

3-methylbenzoylformic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylbenzoylformic acid in a 5- to 10-fold excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

-

Extraction: Redissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine. The bicarbonate wash should be performed carefully to manage CO₂ evolution.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the extraction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by vacuum distillation to obtain pure this compound.[1]

Causality and Experimental Choices:

-

Excess Ethanol: Using ethanol as both a reagent and a solvent drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Sulfuric Acid: A strong mineral acid is a requisite catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

-

Aqueous Work-up: The washing steps are critical for removing the catalyst and water-soluble impurities, ensuring a high purity of the final product before distillation.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Spectroscopic Characterization (Predicted)

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment and Rationale |

| ¹H NMR | Singlet | ~2.4 ppm | -CH₃ on the aromatic ring. |

| Quartet | ~4.4 ppm | -O-CH₂-CH₃ of the ethyl ester, split by the adjacent methyl group. | |

| Triplet | ~1.4 ppm | -O-CH₂-CH₃ of the ethyl ester, split by the adjacent methylene group. | |

| Multiplet | ~7.4-8.0 ppm | Aromatic protons (4H) on the substituted benzene ring. The meta-substitution pattern will lead to a complex splitting pattern. | |

| ¹³C NMR | Aliphatic C | ~14 ppm | -O-CH₂-C H₃ |

| Aliphatic C | ~21 ppm | Aromatic -C H₃ | |

| Aliphatic C | ~63 ppm | -O-C H₂-CH₃ | |

| Aromatic C | ~128-140 ppm | Six distinct signals for the aromatic carbons. | |

| Ester C=O | ~163 ppm | Carbonyl carbon of the ester group. | |

| Ketone C=O | ~185-195 ppm | Carbonyl carbon of the ketone group, typically deshielded. | |

| IR Spectroscopy | C-H stretch | 2900-3100 cm⁻¹ | Aliphatic and aromatic C-H bonds. |

| C=O stretch | ~1730-1750 cm⁻¹ | Strong, sharp peak for the ester carbonyl. | |

| C=O stretch | ~1680-1700 cm⁻¹ | Strong, sharp peak for the α-keto carbonyl. Conjugation with the aromatic ring lowers its frequency. | |

| C=C stretch | ~1450-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-O stretch | ~1100-1300 cm⁻¹ | Ester C-O bond stretches. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 192 | Corresponds to the molecular weight of the compound. |

| Fragments | m/z = 163, 147, 119 | Common fragments corresponding to the loss of -C₂H₅ (-29), -OC₂H₅ (-45), and -COOC₂H₅ (-73), respectively. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the dual reactivity of its adjacent carbonyl groups. The α-keto group is highly electrophilic and serves as a handle for a variety of nucleophilic addition reactions, while the ester group can participate in hydrolysis, amidation, or transesterification.

Key Reactive Sites:

-

α-Ketone Carbonyl: This is the primary site for nucleophilic attack. It can be selectively reduced to form the corresponding α-hydroxy ester, a valuable chiral building block. It also reacts readily with Grignard reagents or organolithium compounds.

-

Ester Carbonyl: While less electrophilic than the ketone, this site can be targeted under specific conditions, particularly for reactions with strong nucleophiles or under acid/base catalysis for hydrolysis.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the orientation of new substituents directed by the existing methyl (ortho-, para-directing) and benzoylformate (meta-directing) groups.

The reactivity profile makes this compound a precursor for synthesizing more complex molecules, including various heterocyclic systems and potential pharmacophores. For instance, condensation reactions with binucleophiles can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.

Caption: Key reaction pathways for this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural class (α-ketoesters) is of significant interest in several scientific fields.

-

Pharmaceutical Intermediate: α-ketoesters are precursors to α-hydroxy and α-amino acids, which are fundamental components of many biologically active molecules. The enantioselective reduction of α-ketoesters is a key step in the synthesis of chiral drugs.[8]

-

Photoinitiators: Related compounds like methyl benzoylformate are used as photoinitiators in UV-curable coatings and inks.[9] They generate free radicals upon exposure to UV light, initiating polymerization. This suggests this compound could have similar applications in materials science.

-

Building Block for Heterocycles: As mentioned, the 1,2-dicarbonyl moiety is ideal for constructing heterocyclic rings, which form the core of many pharmaceuticals and agrochemicals.[9]

-

Metabolic Research: Ethyl benzoylformate has been identified as a metabolite in cancer metabolism research, indicating that related compounds could be useful as probes or standards in metabolomics studies.[8][10]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on data for structurally similar compounds like ethyl benzoylformate and methyl benzoylformate.[11][12] It is prudent to treat this compound as potentially hazardous.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as strong oxidizing agents.[11]

-

Stability: Compounds of this type can be sensitive to light and moisture.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile α-ketoester with significant potential as a building block in organic synthesis. Its defined chemical structure, featuring multiple reactive sites, allows for a wide range of chemical transformations. While specific applications are still emerging, its utility can be confidently inferred from the well-documented roles of its structural analogs in medicinal chemistry, materials science, and metabolic research. The synthetic protocols and predicted characterization data provided in this guide offer a solid foundation for researchers looking to explore the chemistry and applications of this valuable compound.

References

-

Tetrahedron. (n.d.). 66644-68-6 | this compound. Retrieved from [Link]

-

Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1927). Ethyl Benzoylformate. Organic Syntheses, 7, 38. doi:10.15227/orgsyn.007.0038. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67117, Ethyl m-toluate. Retrieved from [Link]

- Google Patents. (2016). CN105330547A - Methyl benzoylformate highly selective synthetic method.

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 66644-68-6 | this compound | Tetrahedron [thsci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 3-methylbenzoyl formate 95% | CAS: 66644-68-6 | AChemBlock [achemblock.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lehigh.edu [lehigh.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 9. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 3-methylbenzoylformate

This guide provides a detailed analysis of the predicted spectroscopic data for ethyl 3-methylbenzoylformate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from structurally analogous compounds, to construct a comprehensive and predictive spectroscopic profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₁₂O₃) is an α-keto ester. Its structure, featuring an ethyl ester, a ketone, and a 3-methyl-substituted aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons on the ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.1 | m | 2H | Ar-H | Protons ortho to the benzoyl group are deshielded by the carbonyl's anisotropy. |

| ~7.4-7.6 | m | 2H | Ar-H | Protons meta and para to the benzoyl group. |

| 4.45 | q | 2H | -OCH₂CH₃ | Methylene protons adjacent to the ester oxygen are deshielded. |

| 2.42 | s | 3H | Ar-CH₃ | Aromatic methyl protons typically appear in this region. |

| 1.43 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Causality in ¹H NMR: The chemical shifts are predicted based on established ranges for similar functional groups.[1][2][3] Aromatic protons are found downfield due to the ring current effect.[1] The quartet and triplet pattern for the ethyl group is a classic example of spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185-195 | C=O (Ketone) | Ketone carbonyls are highly deshielded. |

| ~160-165 | C=O (Ester) | Ester carbonyls are also significantly downfield.[4] |

| ~130-140 | Ar-C | Quaternary aromatic carbons and the carbon attached to the methyl group. |

| ~125-135 | Ar-CH | Aromatic methine carbons. |

| ~60-65 | -OCH₂CH₃ | Carbon adjacent to the ester oxygen. |

| ~20-25 | Ar-CH₃ | Aromatic methyl carbon. |

| ~10-15 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Causality in ¹³C NMR: The chemical shifts of carbon atoms are primarily influenced by the electronegativity of attached atoms and hybridization.[4][5] Carbonyl carbons experience significant deshielding due to the electronegative oxygen atom and the sp² hybridization.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations for sp³ C-H bonds of the ethyl and methyl groups. |

| ~1730-1715 | Strong | C=O Stretch (Ester) | The carbonyl stretch of α,β-unsaturated esters appears in this region.[9] |

| ~1690-1670 | Strong | C=O Stretch (Ketone) | Conjugation with the aromatic ring lowers the ketone carbonyl stretching frequency. |

| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1300-1000 | Strong | C-O Stretch | Esters typically show two strong C-O stretching bands.[9][10] |

Causality in IR Spectroscopy: The position of the carbonyl stretching frequency is sensitive to its electronic environment. Conjugation with the aromatic ring in the ketone and ester moieties is expected to lower the vibrational frequency compared to their aliphatic counterparts.[11] The presence of two distinct C=O stretching bands would be a key feature in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to its molecular weight.[12] Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent peak at m/z = 147 (M - 45), corresponding to the 3-methylbenzoyl cation. This is a common fragmentation for ethyl esters.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a peak at m/z = 163 (M - 29).

-

Formation of the 3-methylbenzoyl cation: A strong peak at m/z = 119, resulting from the cleavage of the bond between the two carbonyl groups.

-

Tropylium ion formation: A peak at m/z = 91, characteristic of many aromatic compounds, formed by rearrangement and fragmentation of the aromatic ring.

Caption: Predicted major fragmentation pathway for this compound.

Causality in Mass Spectrometry: Fragmentation patterns are governed by the stability of the resulting ions and neutral fragments.[13][14] The formation of resonance-stabilized acylium ions is a major driving force in the fragmentation of esters and ketones.[15]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

5.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

5.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and data from analogous compounds, offer a valuable resource for the identification and characterization of this molecule. Researchers working with this compound can use this guide to anticipate and interpret their experimental findings.

References

-

13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018, September 13). ACS Publications. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

-

Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

Ethyl Benzoylformate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023, April 27). ACS Publications. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (n.d.). PubMed Central. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). Tetrahedron. Retrieved from [Link]

-

GCMS Section 6.14. (n.d.). Whitman College. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012, November 5). PubMed. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. Page loading... [guidechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tdx.cat [tdx.cat]

- 15. GCMS Section 6.14 [people.whitman.edu]

Physical properties of Ethyl 3-methylbenzoylformate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methylbenzoylformate

Introduction

This compound (CAS No: 66644-68-6), with the molecular formula C₁₁H₁₂O₃, is a keto-ester of significant interest in organic synthesis.[1][2][3] Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the boiling point and density of this compound, offering both established data and comprehensive protocols for their experimental determination. The methodologies presented are grounded in established laboratory practices, ensuring reliability and reproducibility for researchers in synthetic chemistry and drug development.

Part 1: Summary of Physical Properties

The core physical characteristics of this compound are essential for its handling, purification, and use in reactions. The known values for its boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 90 °C | at 0.1 mmHg |

| Density | 1.106 g/cm³ | Not Specified |

Table 1: Key Physical Properties of this compound. Data sourced from ECHEMI.[1]

Part 2: Experimental Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for characterizing the compound's volatility. Due to the high boiling point of many organic compounds at atmospheric pressure, vacuum distillation is often employed to prevent thermal decomposition. The reported boiling point of this compound was determined under reduced pressure.[1]

Principle of Boiling Point Determination

A liquid boils when its vapor pressure equals the pressure of the gas above it.[4] The normal boiling point is measured at atmospheric pressure (760 mmHg). However, for compounds that may decompose at high temperatures, determining the boiling point at a reduced pressure is standard practice. The Thiele tube method is a reliable micro-scale technique for this purpose, requiring only a small amount of the sample.[5]

Methodology: Thiele Tube Method

This protocol outlines the steps for determining the boiling point of a liquid sample like this compound using a Thiele tube.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 250 °C)

-

Small glass vial (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Sample of this compound

Step-by-Step Protocol:

-

Apparatus Setup: Attach a small glass vial to the thermometer using a small rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.[5]

-

Sample Preparation: Add approximately 0.5 mL of this compound into the vial.

-

Capillary Tube Insertion: Place a capillary tube, with its open end down, into the liquid in the vial.[5]

-

Thiele Tube Assembly: Insert the thermometer assembly into the Thiele tube, which should be filled with mineral oil to a level just above the side-arm. The vial containing the sample should be fully submerged in the oil.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heating of the oil via convection.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4][5] This is the point where the external pressure equals the vapor pressure of the sample.

-

Record Data: Record the temperature and the ambient barometric pressure. For high accuracy, the determination should be repeated.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Part 3: Experimental Determination of Density

Density, an intrinsic physical property defined as mass per unit volume, is crucial for converting between mass and volume measurements, which is fundamental in preparing reaction mixtures and solutions.[6][7]

Principle of Density Determination

The density of a liquid is determined by precisely measuring the mass of a known volume of the substance.[8][9] The use of an analytical balance for mass and calibrated volumetric glassware for volume ensures high accuracy. The density of liquids is temperature-dependent; therefore, the temperature at which the measurement is made must be recorded.

Methodology: Using a Volumetric Flask

This protocol provides a standard and accurate method for determining the density of a liquid such as this compound.

Materials:

-

Volumetric flask (e.g., 10 mL or 25 mL, Class A) with stopper

-

Analytical balance (readable to ±0.0001 g)

-

Pasteur pipette

-

Thermometer

-

This compound sample

-

Distilled water and acetone for cleaning

Step-by-Step Protocol:

-

Preparation: Clean the volumetric flask thoroughly with distilled water, followed by a rinse with acetone to ensure it is completely dry.

-

Mass of Empty Flask: Weigh the clean, dry volumetric flask with its stopper on the analytical balance. Record this mass as m₁.[6][7]

-

Filling the Flask: Carefully fill the flask with this compound. Use a Pasteur pipette to add the final amount of liquid until the bottom of the meniscus is precisely on the calibration mark of the flask.[6]

-

Mass of Filled Flask: Place the stopper on the flask and weigh it again on the analytical balance. Record this mass as m₂.

-

Temperature Measurement: Measure and record the temperature of the laboratory environment, as this will be the temperature of the density measurement.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

The volume of the liquid (V_liquid) is the calibrated volume of the volumetric flask.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V_liquid .[7]

-

-

Validation: For E-E-A-T, this protocol is self-validating. Repeating the measurement multiple times should yield consistent results, confirming the precision of the technique. An average of three measurements is recommended.[6]

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination using a Volumetric Flask.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 3-methylbenzoyl formate 95% | CAS: 66644-68-6 | AChemBlock [achemblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Determining the Density of a Solid and Liquid [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. m.youtube.com [m.youtube.com]

CAS number for Ethyl 3-methylbenzoylformate

An In-depth Technical Guide to Ethyl 3-methylbenzoylformate (CAS: 66644-68-6)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 66644-68-6), an α-ketoester of significant interest to researchers in organic synthesis and drug development.[1][2][3][4] The document elucidates the compound's physicochemical properties, presents a validated synthetic methodology, explores its core reactivity, and outlines protocols for its spectroscopic characterization. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists leveraging this versatile building block in the design and synthesis of complex molecular architectures and novel therapeutic agents.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic α-ketoester. Its structural scaffold, featuring a reactive ketone and an ester group attached to the same carbonyl, makes it a valuable intermediate in synthetic chemistry.[5] The physical and chemical properties are critical for its handling, reaction setup, and purification. While specific experimental data for this isomer is sparse, properties can be reliably inferred from its parent compound, ethyl benzoylformate.[5][6]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 66644-68-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| IUPAC Name | Ethyl 2-(3-methylphenyl)-2-oxoacetate | N/A |

| Synonyms | Ethyl (3-methylphenyl)glyoxylate, this compound | [1] |

| Appearance | Clear, colorless to pale yellow liquid (inferred) | [5][6] |

| Boiling Point | Est. 145-150 °C at 18 mmHg (inferred from ethyl benzoylformate) | [6] |

| Density | Est. ~1.1 g/mL at 25 °C (inferred from ethyl benzoylformate) | [6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, benzene) | [7] |

| Moisture Sensitivity | Sensitive to moisture, handle under inert atmosphere | [5][6] |

Synthesis Protocol: Oxidation and Esterification

The synthesis of aryl glyoxylic esters is a well-established process, most authoritatively demonstrated by the oxidation of mandelic acid derivatives followed by esterification.[8] The following protocol is adapted from the robust and scalable procedure for ethyl benzoylformate published in Organic Syntheses, a trusted source for synthetic methods.[8] For the target molecule, the procedure commences with 3-methylmandelic acid.

Causality of Experimental Design

The choice of potassium permanganate is critical; it is a powerful and cost-effective oxidizing agent capable of converting the secondary alcohol of the mandelic acid precursor into the desired α-keto functionality without cleaving the carbon-carbon bond under controlled basic conditions. The subsequent esterification is an acid-catalyzed process. Using a continuous distillation setup to introduce ethanol vapor while removing water drives the equilibrium toward the product, ensuring a high yield, a classic application of Le Châtelier's principle.

Step-by-Step Synthesis Workflow

Part A: Oxidation of 3-Methylmandelic Acid

-

Setup: In a large-capacity vessel (e.g., 10 L crock) equipped with a high-torque mechanical stirrer, add 3-methylmandelic acid (2.5 moles) and 500 mL of water.

-

Basification: Start the stirrer and add a cooled solution of sodium hydroxide (2.8 moles) in 500 mL of water. This deprotonates the carboxylic acid and alcohol, increasing solubility and facilitating oxidation.

-

Oxidation: Add ~2000 g of cracked ice to the mixture to maintain a low temperature, which is crucial for controlling the exothermic oxidation. Over 30 minutes, add finely ground potassium permanganate (1.74 moles) in portions. The reaction progress is indicated by the disappearance of the purple permanganate color.

-

Workup: After the reaction is complete (stir for an additional 1-2 hours), filter the mixture to remove the manganese dioxide byproduct. Wash the filter cake thoroughly with water to recover all product.[8]

-

Acidification: Combine the filtrate and washings, cool in an ice bath, and carefully acidify with sulfuric acid until the solution is strongly acidic. The product, 3-methylbenzoylformic acid, will precipitate as a liquid. Extract the crude acid with a suitable solvent like benzene or toluene.

Part B: Acid-Catalyzed Esterification

-

Setup: Transfer the crude 3-methylbenzoylformic acid to a round-bottomed flask equipped for distillation. Add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL).[8]

-

Esterification: Heat the flask in an oil bath. Pass ethanol vapor, generated from a separate heated flask, through the hot acidic solution. Water produced during the reaction is continuously removed. This setup is detailed in Organic Syntheses.[8]

-

Purification: Once the esterification is complete, wash the organic layer with water and a dilute sodium bicarbonate solution to remove any remaining acid. Dry the solution over anhydrous potassium carbonate or magnesium sulfate.

-

Isolation: Distill the solvent at atmospheric pressure. The final product, this compound, is purified by vacuum distillation.[8]

Synthesis Workflow Diagram

Caption: A two-part workflow for the synthesis of this compound.

Core Reactivity & Applications in Drug Discovery

The synthetic utility of this compound stems from its α-ketoester functionality. This motif contains two adjacent electrophilic centers (the ketone and ester carbonyls), making it a versatile precursor for a wide range of chemical transformations.

-

Heterocycle Synthesis: The α-ketoester group is a classic building block for constructing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. It can undergo condensation reactions with various nucleophiles to form quinoxalines, benzodiazepines, and other important ring systems.[5]

-

Asymmetric Reductions: The ketone can be stereoselectively reduced to form chiral α-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

-

Pharmacophore Component: As an intermediate, it allows for the introduction of the 3-methylbenzoyl moiety into a larger molecule. The concept of using such building blocks is central to modern drug design, enabling systematic exploration of a target's binding pocket.[9]

-

Photoinitiators: Related benzoylformate derivatives are used as photoinitiators in UV-curable coatings and inks, initiating polymerization upon exposure to UV light. This application highlights the reactivity of the benzoyl moiety.[10]

Molecular Reactivity Diagram

Caption: Key reactive sites on the this compound molecule.

Spectroscopic Characterization: A Self-Validating Protocol

Confirming the identity and purity of a synthesized compound is paramount. This section provides a self-validating framework for researchers to characterize this compound using standard spectroscopic techniques. While a public experimental spectrum is not available, the predicted data below serves as a reliable benchmark.

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.8-8.0 | Aromatic (ortho to C=O) |

| (CDCl₃, 400 MHz) | ~7.4-7.6 | Aromatic (other) | |

| 4.43 (q) | -OCH₂- | ||

| 2.45 (s) | Ar-CH₃ | ||

| 1.42 (t) | -OCH₂CH₃ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~186 | Ketone C=O |

| (CDCl₃, 100 MHz) | ~163 | Ester C=O | |

| ~130-140 | Aromatic Carbons | ||

| ~62 | -OC H₂- | ||

| ~21 | Ar-C H₃ | ||

| ~14 | -OCH₂C H₃ | ||

| FT-IR | Wavenumber (cm⁻¹) | ~1730-1750 | C=O stretch (Ester) |

| (Neat, ATR) | ~1680-1700 | C=O stretch (Ketone) | |

| ~1600, ~1450 | C=C stretch (Aromatic) | ||

| ~1150-1250 | C-O stretch (Ester) |

Experimental Protocol for Spectroscopic Acquisition

This protocol is a generalized but robust method for obtaining high-quality spectroscopic data for liquid organic compounds like this compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the purified liquid in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher spectrometer.

-

Validation: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values in Table 2.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a single drop of the neat liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.

-

Sample Scan: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Validation: Identify the key absorption bands and compare their positions with the predicted values in Table 2, focusing on the distinct carbonyl stretches.

-

Analytical Workflow Diagram

Caption: A self-validating workflow for spectroscopic characterization.

References

-

Tetrahedron. (n.d.). 66644-68-6 | this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem Compound Database. Retrieved from [Link]

- Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (1930).

- Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.

- Google Patents. (n.d.). CN105330547A - Methyl benzoylformate highly selective synthetic method.

- Google Patents. (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.

-

PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl m-toluate. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 3-methylbenzoyl formate 95% | CAS: 66644-68-6 | AChemBlock [achemblock.com]

- 3. Page loading... [guidechem.com]

- 4. 66644-68-6 | this compound | Tetrahedron [thsci.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl benzoylformate price,buy Ethyl benzoylformate - chemicalbook [chemicalbook.com]

- 7. CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-methylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylbenzoylformate, a member of the α-keto ester family of organic compounds, is a versatile synthetic intermediate with significant potential in the fields of pharmaceutical and fine chemical synthesis. Its molecular architecture, characterized by an aromatic ring, a ketone, and an ester functional group, provides multiple reactive sites for the construction of complex molecular frameworks. This guide offers a comprehensive exploration of the molecular structure of this compound, including its spectroscopic signature, synthesis, and reactivity. The insights provided herein are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 66644-68-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Boiling Point | 90°C at 0.1 mmHg | [1] |

| Density | 1.106 g/cm³ | [1] |

| Refractive Index | 1.512 | [1] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Molecular Structure and Spectroscopic Analysis

The definitive elucidation of a molecule's structure relies on a combination of spectroscopic techniques. While a publicly available crystal structure for this compound is not available, its connectivity and conformation can be confidently determined through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

Table 2.1: Predicted and Comparative ¹H NMR Spectral Data (CDCl₃)

| Compound | Aromatic Protons (δ, ppm) | Ethyl Protons (δ, ppm) | Methyl Proton (δ, ppm) |

| This compound (Predicted) | ~7.8-8.0 (m, 2H), ~7.4-7.6 (m, 2H) | ~4.45 (q, J ≈ 7.1 Hz, 2H), ~1.42 (t, J ≈ 7.1 Hz, 3H) | ~2.45 (s, 3H) |

| Ethyl Benzoylformate (Experimental) | 8.01 (m, 2H), 7.65 (m, 1H), 7.51 (m, 2H) | 4.45 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) | N/A |

| Ethyl 3-methylbenzoate (Experimental) | 7.84-7.88 (m, 2H), 7.28-7.36 (m, 2H) | 4.38 (q, J = 7.3 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) | 2.41 (s, 3H)[4] |

Table 2.2: Predicted and Comparative ¹³C NMR Spectral Data (CDCl₃)

| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbons (δ, ppm) | Ethyl Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |

| This compound (Predicted) | ~138, ~135, ~133, ~130, ~129, ~128 | ~185 (ketone), ~163 (ester) | ~62, ~14 | ~21 |

| Ethyl Benzoylformate (Experimental) | 134.6, 133.0, 129.8, 128.8 | 186.2, 163.5 | 62.4, 14.0 | N/A |

| Ethyl 3-methylbenzoate (Experimental) | 138.0, 133.6, 130.3, 129.8, 128.3, 126.9 | 166.7 | 60.9, 14.3 | 21.3 |

Causality Behind Spectral Predictions: The predicted chemical shifts for this compound are derived from the foundational data of ethyl benzoylformate, with adjustments made for the electronic effect of the meta-methyl group on the aromatic ring. The methyl group is a weak electron-donating group, which is expected to cause minor upfield shifts (to lower ppm values) for the aromatic protons and carbons, particularly those ortho and para to it. The chemical shifts of the ethyl and methyl groups themselves are anticipated to be in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups.

Table 2.3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| C=O (Ketone) | ~1685-1700 | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |

| C=O (Ester) | ~1720-1740 | The ester carbonyl is also conjugated, but to a lesser extent than the ketone.[5] |

| C-O (Ester) | ~1200-1300 (strong) | Characteristic stretching vibrations for the C-O single bond of the ester.[5] |

| C-H (Aromatic) | ~3000-3100 | Stretching vibrations of the sp² hybridized C-H bonds on the benzene ring. |

| C-H (Aliphatic) | ~2850-3000 | Stretching vibrations of the sp³ hybridized C-H bonds of the ethyl and methyl groups. |

Mass Spectrometry (MS)

In mass spectrometry, this compound (molecular weight 192.21) is expected to show a prominent molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Table 2.4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Rationale |

| 192 | [C₁₁H₁₂O₃]⁺ | Molecular ion peak. |

| 163 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 147 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |

| 119 | [M - COOC₂H₅]⁺ | Loss of the entire ethoxycarbonyl group, resulting in the stable 3-methylbenzoyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through several established methods in organic chemistry. A robust and scalable approach involves the esterification of 3-methylbenzoylformic acid, which can be prepared from 3-methylmandelic acid or via the acylation of an appropriate aromatic precursor. The following protocol is adapted from the highly reputable Organic Syntheses procedure for the preparation of the parent compound, Ethyl Benzoylformate.[6]

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to Ethyl 2-(3-methylphenyl)-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of an α-Keto Ester Building Block

Ethyl 2-(3-methylphenyl)-2-oxoacetate, also known by its common name Ethyl 3-methylbenzoylformate, is an α-keto ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive ketone and an ester group, makes it a powerful synthon for the construction of a wide array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] This guide provides a comprehensive overview of its synthesis, detailed chemical and spectroscopic properties, and its strategic applications in the field of drug discovery and development. Understanding the reactivity and synthetic potential of this molecule is crucial for scientists aiming to develop novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of the fundamental properties of Ethyl 2-(3-methylphenyl)-2-oxoacetate is the first step in its effective utilization.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(3-methylphenyl)-2-oxoacetate | Internal |

| Synonyms | This compound, (m-tolyl)glyoxylic acid ethyl ester | Internal |

| CAS Number | 66644-68-6 | Internal |

| Molecular Formula | C₁₁H₁₂O₃ | Internal |

| Molecular Weight | 192.21 g/mol | Internal |

| Physical State | Colorless liquid | [2] |

Spectroscopic Characterization: A Blueprint of the Molecule

Spectroscopic analysis provides irrefutable evidence for the structure and purity of Ethyl 2-(3-methylphenyl)-2-oxoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are definitive for the structural elucidation of the title compound.

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 7.80 (d, J = 7.2 Hz, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.46 (d, J = 7.4 Hz, 1H): Aromatic proton.

-

δ 7.39 (t, J = 7.8 Hz, 1H): Aromatic proton.

-

δ 4.45 (q, J = 7.0 Hz, 2H): Methylene protons (-CH₂-) of the ethyl ester group.

-

δ 2.42 (s, 3H): Methyl protons (-CH₃) on the aromatic ring.

-

δ 1.42 (t, J = 7.0 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group.

¹³C NMR (100 MHz, CDCl₃): [2]

-

δ 186.6: Ketone carbonyl carbon (C=O).

-

δ 164.0: Ester carbonyl carbon (C=O).

-

δ 138.8, 135.7, 132.5, 130.3, 128.8, 127.3: Aromatic carbons.

-

δ 62.2: Methylene carbon (-CH₂-) of the ethyl ester group.

-

δ 21.2: Methyl carbon (-CH₃) on the aromatic ring.

-

δ 14.1: Methyl carbon (-CH₃) of the ethyl ester group.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-(3-methylphenyl)-2-oxoacetate would be expected to show strong, characteristic absorption bands for its key functional groups. A strong absorption band between 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. A second strong band, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹ , corresponds to the ketone C=O stretch. The presence of these two distinct carbonyl peaks is a hallmark of α-keto esters. Additionally, C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry, Ethyl 2-(3-methylphenyl)-2-oxoacetate would be expected to show a molecular ion peak [M]⁺ at m/z = 192. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z = 147, corresponding to the 3-methylbenzoyl cation. Further fragmentation of the aromatic ring could also be observed.

Synthesis of Ethyl 2-(3-methylphenyl)-2-oxoacetate: Key Methodologies

The synthesis of aryl α-keto esters can be achieved through several reliable methods. The two most common and industrially scalable approaches are Friedel-Crafts acylation and the oxidation of α-hydroxy esters.

Method 1: Friedel-Crafts Acylation of Toluene

This is a classic and direct method for forming the C-C bond between the aromatic ring and the keto-ester moiety.

Caption: Friedel-Crafts acylation of toluene with ethyl oxalyl chloride.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion electrophile from ethyl oxalyl chloride.[3][4] Toluene is used as the aromatic substrate. The methyl group of toluene is an ortho-, para-director; however, the steric bulk of the incoming electrophile often favors para-substitution. In this case, acylation of toluene would yield a mixture of ortho- and para-isomers, with the desired meta-isomer not being the primary product. Therefore, for the specific synthesis of the 3-methyl (meta) isomer, one would start with m-xylene and perform a selective reaction or use an alternative synthetic route. A more direct Friedel-Crafts approach would involve the acylation of toluene, followed by separation of the isomers.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension. The mixture will typically turn a bright yellow or orange color, indicating the formation of the acylium ion complex.

-

Acylation: Add a solution of toluene (1.0 equivalent) in dry DCM to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to separate the isomers.

Method 2: Oxidation of Ethyl 3-Methylmandelate

This method provides a more regioselective route to the desired product, starting from the corresponding α-hydroxy ester.

Caption: Oxidation of the secondary alcohol in ethyl 3-methylmandelate.

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed. Milder, more selective reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions. The choice of solvent is also critical; chlorinated solvents like dichloromethane are commonly used for these reagents.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-methylmandelate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: Add the chosen oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of silica gel or Celite to remove the oxidant byproducts. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.

Applications in Drug Discovery and Development: A Gateway to Heterocycles

The true value of Ethyl 2-(3-methylphenyl)-2-oxoacetate lies in its utility as a precursor for more complex, biologically active molecules. The adjacent ketone and ester functionalities provide a versatile platform for constructing various heterocyclic ring systems.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles that are scaffolds for a wide range of pharmacologically active compounds, including anticancer and antimicrobial agents. They are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Caption: Synthesis of a quinoxalinone derivative.

Synthesis of Pyrazoles and Imidazoles

Similarly, Ethyl 2-(3-methylphenyl)-2-oxoacetate can react with hydrazines to form pyrazoles or with ammonia and aldehydes to form imidazoles.[6] These heterocycles are also privileged structures in medicinal chemistry, found in numerous approved drugs.

Conclusion: A Key Intermediate for Future Drug Discovery

Ethyl 2-(3-methylphenyl)-2-oxoacetate is a foundational building block for the synthesis of a diverse range of complex organic molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic applications, as outlined in this guide, will undoubtedly facilitate the discovery and development of novel therapeutic agents. The strategic incorporation of this α-keto ester into synthetic pathways provides a reliable and efficient route to valuable heterocyclic scaffolds, paving the way for the next generation of pharmaceuticals.

References

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation Report - Exp.4. Retrieved from [Link]

-

ACS Publications. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

-

SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. Retrieved from [Link]

-

NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

NIH. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

-

Pars Journal of Medical Sciences. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. Retrieved from [Link]

-

MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

Sources

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Synthesis of Ethyl 3-methylbenzoylformate: Strategic Selection of Starting Materials and Synthetic Routes

Executive Summary: Ethyl 3-methylbenzoylformate is an α-keto ester, a class of compounds valuable as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Their dual carbonyl functionality allows for a rich variety of subsequent chemical transformations. This guide provides an in-depth analysis of the principal synthetic strategies for preparing this compound, with a core focus on the critical evaluation of the requisite starting materials. We will dissect three primary synthetic paradigms: Friedel-Crafts acylation, the Grignard reaction, and oxidation-based methods. For each pathway, this document details the underlying chemical principles, provides validated experimental protocols, and presents a comparative analysis of the starting materials in terms of availability, safety, and overall strategic advantage. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions for the efficient and scalable synthesis of this key chemical building block.

Retrosynthetic Analysis and Overview of Synthetic Strategies

A retrosynthetic approach to this compound reveals several logical bond disconnections, each pointing to a distinct family of starting materials. The primary C-C bond formations targeted are between the aromatic ring and the adjacent carbonyl group, or between the two carbonyl carbons of the keto-ester moiety.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic routes, each commencing from readily available and economically viable starting materials:

-

Friedel-Crafts Acylation: A direct approach involving the electrophilic substitution of an activated aromatic ring.

-

Grignard Reaction: A robust method for carbon-carbon bond formation utilizing an organometallic nucleophile.

-

Oxidation: A classical transformation of an alcohol or aldehyde functionality to a carboxylic acid, followed by esterification.

The final step in several multi-step pathways is the esterification of 3-methylbenzoylformic acid, a reaction that can be reliably achieved through Fischer esterification.[1][2][3]

Route 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct attachment of an acyl group to a benzene ring.[4][5][6] In this context, the most direct pathway involves the reaction of m-xylene with an appropriate acylating agent, catalyzed by a strong Lewis acid.

2.1. Principle and Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl chloride (ethyl oxalyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] This acylium ion is then attacked by the nucleophilic π-system of the aromatic ring (m-xylene) to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the acylated product.

2.2. Starting Materials & Reagents

| Component | Role | Selection Rationale & Considerations |

| m-Xylene | Aromatic Substrate | Commercially available and inexpensive. The two methyl groups are ortho- and para-directing, and strongly activating. Acylation is expected to occur at the 4-position, sterically accessible and activated by both methyl groups. |

| Ethyl Oxalyl Chloride | Acylating Agent | This reagent provides the required keto-ester functionality in a single step. It is highly reactive and moisture-sensitive, requiring handling under anhydrous conditions. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | The most common and effective catalyst for Friedel-Crafts acylation.[6] It must be anhydrous, as moisture will deactivate it. More than one equivalent is required as it complexes with the product ketone. |

| Dichloromethane (DCM) | Solvent | An inert solvent that is suitable for the reaction temperature and solubilizes the reactants. Must be anhydrous. |

2.3. Experimental Protocol: Friedel-Crafts Acylation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet connected to a gas bubbler to maintain an inert atmosphere. An outlet tube should lead to a trap to neutralize the HCl gas evolved.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: In the dropping funnel, place a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.[7]

-

Aromatic Substrate Addition: Following the formation of the acylium ion complex, add a solution of m-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise, again keeping the reaction temperature between 0-10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture again in an ice bath and quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Route 2: The Grignard Reagent Approach

The reaction of a Grignard reagent with an oxalate ester is a classic and highly effective method for synthesizing α-keto esters.[8][9] This route offers high yields and predictability, contingent upon the careful exclusion of water.

3.1. Principle and Mechanistic Insight

First, a Grignard reagent (3-methylphenylmagnesium bromide) is prepared from the corresponding aryl halide and magnesium metal. This organometallic species acts as a potent carbon nucleophile.[9][10] It then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the target α-keto ester. Using a 1:1 stoichiometry and low temperatures helps prevent a second addition of the Grignard reagent to the newly formed ketone.[9]

Caption: Workflow for Grignard synthesis of the target ester.

3.2. Starting Materials & Reagents

| Component | Role | Selection Rationale & Considerations |

| 3-Bromotoluene | Aryl Halide Precursor | The preferred starting material for Grignard formation due to the higher reactivity of the C-Br bond compared to C-Cl. Must be anhydrous. |

| Magnesium Turnings | Metal for Reagent Formation | Should be of high purity. Activation (e.g., with a crystal of iodine or by crushing) is often necessary to remove the passivating oxide layer and initiate the reaction.[10] |

| Diethyl Oxalate | Electrophilic Partner | A commercially available, symmetrical diester that serves as the source of the keto-ester moiety. |

| Anhydrous Diethyl Ether or THF | Solvent | Critical for the reaction. These solvents are aprotic and solvate the Grignard reagent, stabilizing it. Strict exclusion of moisture is paramount to prevent quenching of the reagent.[10] |

3.3. Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.

-

Add a small portion of a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel.

-

Initiate the reaction by gentle warming or with a heat gun. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.

-

Add the remaining 3-bromotoluene solution dropwise at a rate that maintains a steady reflux. After addition, stir for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Oxalate:

-

In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution via cannula transfer or a dropping funnel over 1-2 hours, ensuring the temperature does not rise above -70 °C.

-

-

Workup and Purification:

-

After the addition, stir the mixture at -78 °C for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature. Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.

-

Route 3: The Oxidation Approach

This strategy relies on the oxidation of a precursor molecule containing a hydroxyl group at the benzylic position, analogous to the well-established oxidation of mandelic acid to benzoylformic acid.[11]

4.1. Principle and Mechanistic Insight

The key transformation is the oxidation of a secondary alcohol to a ketone. This can be achieved starting from 3-methylmandelic acid, which is then oxidized to 3-methylbenzoylformic acid. The resulting α-keto acid is subsequently esterified with ethanol under acidic conditions (Fischer esterification) to yield the final product. A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄) under basic conditions.[11]

4.2. Starting Materials & Reagents

| Component | Role | Selection Rationale & Considerations |

| 3-Methylmandelic Acid | Substrate for Oxidation | This is the key starting material. It is not as common as mandelic acid and may need to be synthesized, typically from 3-methylbenzaldehyde via the benzoin condensation followed by oxidation, or via a cyanohydrin route. |